molecular formula C12H25N3O B1442992 12-Azido-1-dodecanol CAS No. 57395-51-4

12-Azido-1-dodecanol

Cat. No. B1442992
CAS RN: 57395-51-4
M. Wt: 227.35 g/mol
InChI Key: VFIPTPJYKXUCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Azido-1-dodecanol is an organic compound with the molecular formula C12H25N3O . It is an alcohol that bears an Azido group (-N3) at its tail end. The compound is usually produced from dodecanol, which is a fatty alcohol synthesized from palm kernel oil or coconut oil.


Synthesis Analysis

12-Azido-1-dodecanol is synthesized by the reaction of dodecanol with Sodium Azide (NaN3), typically in the presence of DMAP (4-dimethylaminopyridine) catalyst, which enhances the reaction dynamics . The reaction mixture is later stirred at room temperature then washed using water and dried using Sodium Sulfate (Na2SO4) .


Molecular Structure Analysis

The molecular structure of 12-Azido-1-dodecanol is represented by the formula C12H25N3O . The structure includes a 12-carbon chain with an azido group attached at one end and a hydroxyl group at the other .


Chemical Reactions Analysis

12-Azido-1-dodecanol is used in various applications such as bioconjugation, click chemistry, and surface modification . It is particularly useful in azide-based bioorthogonal click chemistry in glycobiology .

Scientific Research Applications

Photomodification of Proteins

12-Azido-1-dodecanol and its derivatives have been used in the study of mitochondrial proteins. Azido derivatives of long-chain fatty acids, such as 12-(4-azido-2-nitrophenylamino)dodecanoic acid (N3-NpNH-Lau), have been utilized to explore the mechanism of the protonophoric function of long-chain fatty acids in mitochondrial membranes. These derivatives are found to interact specifically with mitochondrial ADP/ATP carriers, influencing mitochondrial energetics and oxidative phosphorylation efficiency (Schönfeld et al., 1996).

Plant Mitochondria Research

12-Azido-1-dodecanol derivatives have been used in researching transport properties of plant mitochondria. These compounds, including 12-(4-azido-2-nitrophenylamino)dodecanoic acid, have aided in identifying and understanding the role of plant mitochondrial uncoupling protein (PUMP). This research contributes to our knowledge of regulated uncoupling and thermogenesis during fruit and seed development in plants (Ježek et al., 1996).

Nanotechnology and Materials Science

In materials science, azido fatty acids like 12-Azido-1-dodecanol are instrumental in synthesizing novel structures, such as dodecanuclear manganese clusters. These clusters, constructed from manganese triangles and bridging azido ligands, are significant in the study of single-molecule magnets, offering insights into magnetic properties and potential applications in data storage technologies (Liu et al., 2011).

Synthesis of Fullerene Derivatives

Reactions of 12-Azido-1-dodecanol with [60]fullerene have led to the creation of novel nitrogen-bridged fullerene ester derivatives. These reactions help in understanding the chemical properties of fullerenes and their potential applications in materials science and nanotechnology (Jie et al., 2001).

Biomedical Applications

12-Azido-1-dodecanol is used in photoaffinity labeling, a technique for studying interactions between proteins and ligands. This application is crucial in understanding the binding sites and interactions of various proteins, which has implications in drug discovery and biochemistry (Rajasekharan et al., 1993).

Safety and Hazards

Azides, including 12-Azido-1-dodecanol, can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

12-azidododecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIPTPJYKXUCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Azido-1-dodecanol

Synthesis routes and methods

Procedure details

A mixture of 12-bromo-1-dodecanol (246 mg, 0.927 mmol) in t-butanol (1.8 mL, 0.5 M) was treated with sodium azide (121 mg, 1.855 mmol, 2 eq), tetrabutylammonium iodide (17 mg, 0.0464 mmol, 0.05 eq) and sat. aq. sodium bicarbonate solution (0.9 mL) in that order. The mixture was stirred at room temperature for 4 days. The mixture was filtered through a plug of celite and the cake rinsed with ethyl acetate (20 mL). The combined filtrate and washings were evaporated onto silica gel and purified by flash column (2.5×18 cm, gradient elution with hexane-ethyl acetate 6:1, 4:1 to 2:1) to give 12-Azido-1-dodecanol as a colourless oil (193 mg, 92%). 1H NMR (CDCl3, 400 MHz): 3.62 (t, 2H, J=7.0, OCH2), 3.24 (t, 2H, J=7.0, NCH2), 1.61-1.51 (m, 4H), 1.35-1.25 (m, 16H).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
17 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Azido-1-dodecanol
Reactant of Route 2
12-Azido-1-dodecanol
Reactant of Route 3
12-Azido-1-dodecanol
Reactant of Route 4
Reactant of Route 4
12-Azido-1-dodecanol
Reactant of Route 5
12-Azido-1-dodecanol
Reactant of Route 6
12-Azido-1-dodecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.